3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridazine ring substituted with a pyrrolidine moiety, which is further linked to a dihydrobenzofuran group via a sulfonyl linkage. The presence of these diverse functional groups endows the compound with a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multi-step organic synthesis. One common approach starts with the preparation of the dihydrobenzofuran moiety, which can be synthesized through a radical cyclization process involving 2-(allyloxy)anilines and sulfur dioxide . This intermediate is then subjected to further reactions to introduce the sulfonyl group and the pyrrolidine ring. The final step involves the coupling of this intermediate with a pyridazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product. The choice of solvents, reagents, and catalysts would be critical in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions would vary based on the specific transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry: Its chemical reactivity and stability make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target but could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and sulfonyl-containing molecules, such as:
- 3-((1-((2,3-Dihydrobenzofuran-3-yl)methyl)sulfonyl)pyridazine)
- 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)oxy)pyridazine
- 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
Uniqueness
What sets 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine apart is its specific combination of functional groups, which confer a unique set of chemical and biological properties. This makes it particularly valuable in research and development, as it can serve as a versatile building block for the synthesis of new compounds with tailored properties.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-24(21,14-3-4-15-12(10-14)6-9-22-15)19-8-5-13(11-19)23-16-2-1-7-17-18-16/h1-4,7,10,13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZROWVPDAKHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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